molecular formula C21H41N5O12 B1258539 Oxyapramycin CAS No. 56283-52-4

Oxyapramycin

Cat. No.: B1258539
CAS No.: 56283-52-4
M. Wt: 555.6 g/mol
InChI Key: VDGAVKNERSZOPW-UZVIDTGHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oxyapramycin is an aminoglycoside.

Scientific Research Applications

Biosynthetic Pathways and Enzymatic Activities

A detailed investigation into the biosynthesis of apramycin, a closely related compound to oxyapramycin, revealed a novel C3 deoxygenation pathway involving unique enzymatic activities. This study highlighted the radical S-adenosyl-l-methionine (SAM) enzyme AprD4, which catalyzes the dehydration of paromamine, a key intermediate in apramycin biosynthesis, and AprD3, an NADPH-dependent reductase that reduces the dehydrated product to generate lividamine. Interestingly, these enzymes do not act on this compound, suggesting that this compound and apramycin are directed into parallel biosynthetic pathways at an early stage (Lv et al., 2016).

Properties

CAS No.

56283-52-4

Molecular Formula

C21H41N5O12

Molecular Weight

555.6 g/mol

IUPAC Name

(2R,3S,4R,4aR,6S,7R,8R,8aS)-7-amino-2-[(2R,3R,4S,5S,6S)-5-amino-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy-3-(methylamino)-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyran-4,8-diol

InChI

InChI=1S/C21H41N5O12/c1-26-9-13(31)18-17(37-20(9)38-21-15(33)11(29)7(24)6(3-27)34-21)12(30)8(25)19(36-18)35-16-5(23)2-4(22)10(28)14(16)32/h4-21,26-33H,2-3,22-25H2,1H3/t4-,5+,6-,7-,8-,9+,10+,11+,12-,13-,14-,15-,16-,17+,18-,19+,20-,21-/m1/s1

InChI Key

VDGAVKNERSZOPW-UZVIDTGHSA-N

Isomeric SMILES

CN[C@H]1[C@H]([C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O[C@@H]3[C@H](C[C@H]([C@@H]([C@H]3O)O)N)N)N)O)O[C@@H]1O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)N)O)O)O

SMILES

CNC1C(C2C(C(C(C(O2)OC3C(CC(C(C3O)O)N)N)N)O)OC1OC4C(C(C(C(O4)CO)N)O)O)O

Canonical SMILES

CNC1C(C2C(C(C(C(O2)OC3C(CC(C(C3O)O)N)N)N)O)OC1OC4C(C(C(C(O4)CO)N)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Oxyapramycin
Reactant of Route 2
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Reactant of Route 3
Oxyapramycin
Reactant of Route 4
Oxyapramycin
Reactant of Route 5
Oxyapramycin
Reactant of Route 6
Oxyapramycin

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